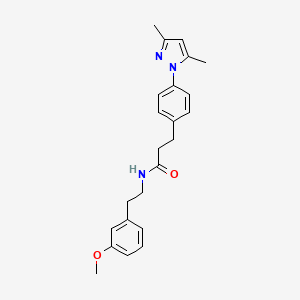
3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to isoquinoline derivatives involves multi-step organic reactions, including halogenation, cyclization, Sandmeyer reaction, and hydrolysis. For instance, the synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key intermediate in drug synthesis, demonstrates the complexity of synthesizing isoquinoline derivatives through a series of reactions starting from simpler precursors (Chenhon, 2015).
Molecular Structure Analysis
The molecular structure and geometry of isoquinoline derivatives can be studied using X-ray crystallography and computational methods like density functional theory (DFT). For example, a study on a novel 3-((2-chlorophenyl)(piperidin-1-yl)methyl)-4-hydroxy-1-phenylquinolin-2(1H)-one explored its crystal structure, confirming molecule interactions through various intermolecular forces and providing insights into conformational analysis (Fatma et al., 2017).
Applications De Recherche Scientifique
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, such as "3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride," play a crucial role in modern therapeutics due to their versatile biological activities. These compounds exhibit significant pharmacological potential, including antifungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial properties. Their importance lies in the structural similarity to the isoquinoline scaffold, which is a key component in many pharmacologically active compounds. The extensive pharmacological applications of isoquinoline derivatives underscore their value in drug discovery and development, offering a promising avenue for the creation of novel low-molecular-weight inhibitors for various therapeutic applications (Danao et al., 2021).
Natural Isoquinoline N-oxide Alkaloids
Research on natural isoquinoline N-oxide alkaloids has unveiled their potential in exhibiting antimicrobial, antibacterial, antitumor, and other significant activities. These compounds, derived from various plant species, serve as an important source of leads for drug discovery. Their structure-activity relationships (SAR) point towards new applications, emphasizing the role of isoquinoline N-oxides alkaloids in medicinal chemistry and pharmacotherapy. This insight broadens the scope for developing novel therapeutic agents based on these natural alkaloids, highlighting their importance in the quest for new and effective medicinal compounds (Dembitsky et al., 2015).
Tetrahydroisoquinolines in Therapeutics
The therapeutic potential of tetrahydroisoquinolines (THIQs) is another area of interest. These compounds are recognized for their wide range of therapeutic activities, including cancer and malaria treatment, as well as effects on the central nervous system (CNS) and cardiovascular and metabolic disorders. The approval of trabectedin for soft tissue sarcomas marks a significant milestone in anticancer drug discovery, showcasing the importance of THIQs in therapeutic applications. Their role as anticancer antibiotics further underscores the potential of isoquinoline derivatives in addressing various infectious diseases and developing new classes of drugs with unique mechanisms of action (Singh & Shah, 2017).
Propriétés
IUPAC Name |
3-isoquinolin-4-yl-2-methylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c1-9(13(15)16)6-11-8-14-7-10-4-2-3-5-12(10)11;/h2-5,7-9H,6H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYCBOAOKUZQUTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CN=CC2=CC=CC=C21)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Isoquinolin-4-yl)-2-methylpropanoic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-[2-(4-acetylanilino)-2-oxoethyl]sulfanyl-4-(2-chlorophenyl)-5-cyano-2-methyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B2489849.png)

![7-(3-methoxyphenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2489854.png)


![3-(4-chlorobenzyl)-1-methyl-5-propoxypyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2489859.png)
![1-[3-(2-Chloro-6,7-dimethoxyquinolin-3-yl)-5-(furan-2-yl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2489860.png)
![5-[(4-Cyclopropylsulfonylpiperazin-1-yl)methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2489861.png)

![2-{[(Benzyloxy)carbonyl]amino}-2-methylpentanoic acid](/img/structure/B2489865.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2489869.png)

